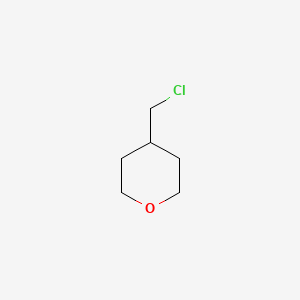
4-(Chloromethyl)tetrahydro-2H-pyran
Overview
Description
4-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 863324-23-6 . It has a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-(Chloromethyl)tetrahydro-2H-pyran is1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates that the compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Chemical Reactions Analysis
4-(Chloromethyl)tetrahydro-2H-pyran is useful in the synthesis of compounds capable of serving as inhibitors against TAM kinase and CSF1R kinase .Physical And Chemical Properties Analysis
4-(Chloromethyl)tetrahydro-2H-pyran is a liquid with a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Heterocycles
4-(Chloromethyl)tetrahydro-2H-pyran: is a valuable intermediate in the synthesis of various heterocyclic compounds. The 2H-pyran ring is a common structural motif in many natural products and serves as a key intermediate in constructing complex molecular structures . Its versatility in forming stable monocyclic structures or being part of fused polycyclic systems makes it an essential compound in medicinal chemistry and drug design.
Inhibitors Against Kinases
This compound has been found useful in synthesizing inhibitors against TAM kinase and CSF1R kinase . These kinases are significant targets in cancer therapy, and inhibitors can play a crucial role in the development of new anticancer drugs.
Valence Tautomerism Studies
The compound is involved in studies related to valence tautomerism, a phenomenon where the compound can exist in two different forms that are in equilibrium with each other . Understanding this can lead to insights into the stability and reactivity of pharmaceutical intermediates.
Organic Synthesis Methodologies
Researchers utilize 4-(Chloromethyl)tetrahydro-2H-pyran in developing new synthetic methodologies. It’s a precursor in various organic reactions, including oxa-electrocyclization and cycloisomerization processes, which are pivotal in constructing complex organic molecules .
Construction of Oxygen Heterocycles
The compound is instrumental in the construction of five- and six-membered oxygen heterocycles, which are fundamental structures in many pharmaceuticals and agrochemicals . These heterocycles can be synthesized through hydroalkoxylation reactions catalyzed by metals such as platinum and gold.
Synthesis of Fragrant Compounds
4-(Chloromethyl)tetrahydro-2H-pyran: is used in the synthesis of various fragrant compounds. These compounds have applications in the flavor and fragrance industry, adding value to consumer products .
Biological Activity Studies
Due to its structural similarity to compounds found in higher plants, it can be used to study a broad spectrum of biological activities. This includes investigating its role as a potential therapeutic agent in various diseases .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H225-H314 . This means it is highly flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-(chloromethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULFMEBLCDFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)tetrahydro-2H-pyran | |
CAS RN |
863324-23-6 | |
| Record name | 4-(chloromethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




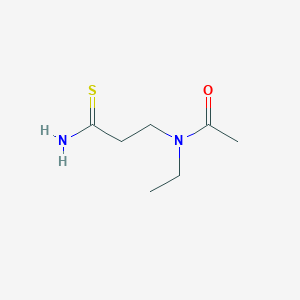

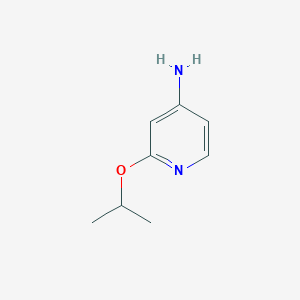
![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)
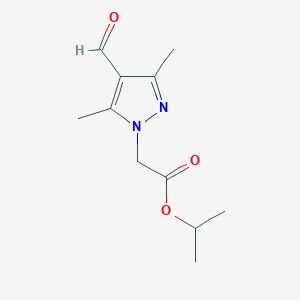
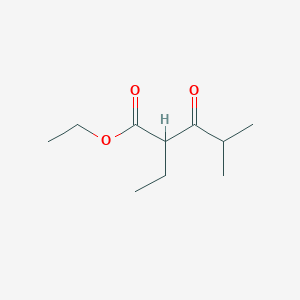
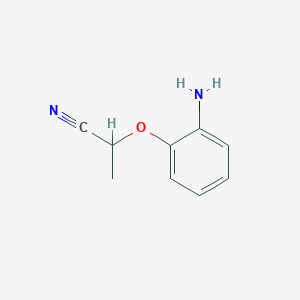
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)
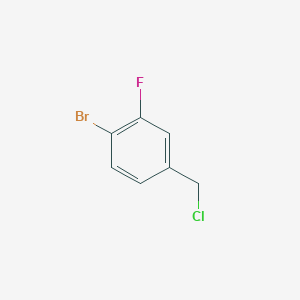
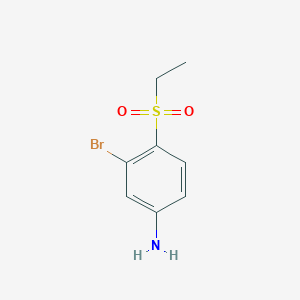

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)